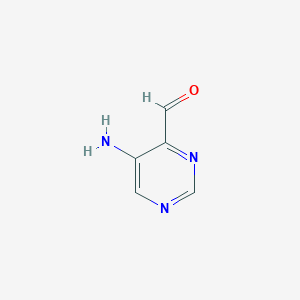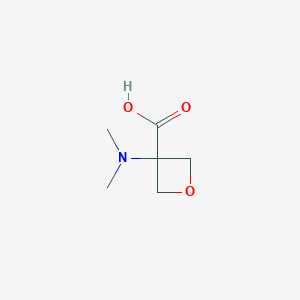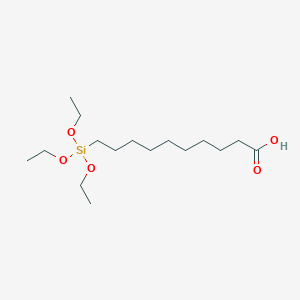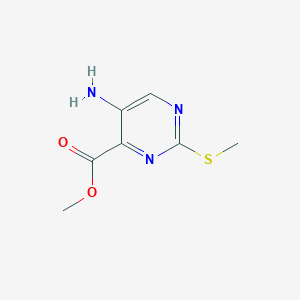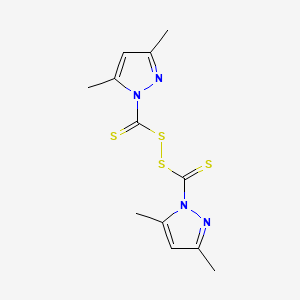
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that belongs to the family of pyrazole-based moleculesThe compound has a molecular formula of C12H14N4S4 and a molecular weight of 342.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide typically involves the reaction of 3,5-dimethylpyrazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at a low temperature of around 5°C. Solid iodine is then added to the solution, and the reaction mixture is stirred until the color disappears completely. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and then evaporated to give the final compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment for extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide exerts its effects involves its interaction with molecular targets and pathways. The compound’s thiocarbonyl and disulfide moieties play a crucial role in its reactivity and biological activity. It can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)ethane
- Bis(3,5-dimethylpyrazol-1-yl)propane
Uniqueness
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is unique due to its disulfide linkage and thiocarbonyl groups, which impart distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its versatility in various applications .
Properties
IUPAC Name |
(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLLTYNEZOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

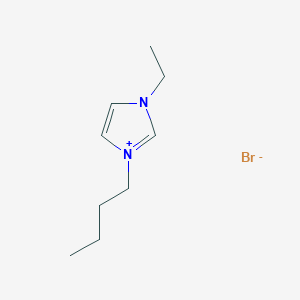
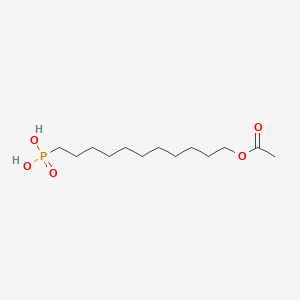

![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)
